molecular formula C9H10N2O2S B066057 3-(Pyrimidin-2-ylthio)pentane-2,4-dione CAS No. 175277-25-5

3-(Pyrimidin-2-ylthio)pentane-2,4-dione

Cat. No. B066057
M. Wt: 210.26 g/mol
InChI Key: PFADKNBSIBFUDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(Pyrimidin-2-ylthio)pentane-2,4-dione” is a chemical compound with the CAS Number: 175277-25-5 and Linear Formula: C9H10N2O2S . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of “3-(Pyrimidin-2-ylthio)pentane-2,4-dione” is represented by the formula C9H10N2O2S . The molecular weight of the compound is 210.25 g/mol .


Physical And Chemical Properties Analysis

The predicted boiling point of “3-(Pyrimidin-2-ylthio)pentane-2,4-dione” is 314.9±32.0 °C and its predicted density is 1.25±0.1 g/cm3 . The predicted pKa of the compound is 7.17±0.59 .

Scientific Research Applications

Hybrid Catalysts in Synthesis

The importance of hybrid catalysts towards the synthesis of pyranopyrimidine scaffolds, including those related to 3-(Pyrimidin-2-ylthio)pentane-2,4-dione, has been extensively reviewed. These scaffolds are crucial for medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability. The review highlights the application of diverse hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts in the development of these scaffolds through one-pot multicomponent reactions, emphasizing the synthesis of 5H-pyrano[2,3-d]pyrimidine derivatives which are structurally challenging due to their complex existence (Parmar, Vala, & Patel, 2023).

Pyrimidine in Drug Discovery

Pyrimidine rings, such as those found in 3-(Pyrimidin-2-ylthio)pentane-2,4-dione, are widely used by medicinal chemists due to their efficiency in exploring pharmacophore space and contributing to the stereochemistry of molecules. The review covers bioactive molecules with pyrimidine rings showing target selectivity and discusses the influence of steric factors on biological activity, including the structure–activity relationship (SAR) of these compounds (Li Petri et al., 2021).

Anti-cancer Potential

The anti-cancer potential of pyrimidine-based scaffolds, closely related to 3-(Pyrimidin-2-ylthio)pentane-2,4-dione, has been a significant area of focus. These scaffolds have shown cell-killing effects through various mechanisms, indicating their potential to interact with diverse enzymes, targets, and receptors. A comprehensive review of patent literature reveals the structure, IC50 values, and the targets involved in the anticancer evaluation of these compounds (Kaur et al., 2014).

Synthetic Pathways and Reactivity

The synthesis, reactivity, and optical properties of diketopyrrolopyrroles, which share structural features with pyrimidine derivatives, have been reviewed. These compounds are widely used dyes with applications in various fields such as solar cells and fluorescence imaging. The review details the synthesis methods, reactivity, and the relationship between their structure and optical properties, providing insights into the development of novel compounds with enhanced properties (Grzybowski & Gryko, 2015).

Anti-inflammatory Activities and SAR

Recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives have been summarized. This review discusses various methods for synthesizing pyrimidines and their potent anti-inflammatory effects, attributed to the inhibition of vital inflammatory mediators. It also provides detailed SAR analysis and suggests directions for the development of new pyrimidines as anti-inflammatory agents, which could include derivatives of 3-(Pyrimidin-2-ylthio)pentane-2,4-dione (Rashid et al., 2021).

Safety And Hazards

Safety data for “3-(Pyrimidin-2-ylthio)pentane-2,4-dione” suggests that it should be handled with care. Safety Statements 24/25 are associated with this compound .

properties

IUPAC Name

3-pyrimidin-2-ylsulfanylpentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-6(12)8(7(2)13)14-9-10-4-3-5-11-9/h3-5,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFADKNBSIBFUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)SC1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372556
Record name 3-(pyrimidin-2-ylthio)pentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrimidin-2-ylthio)pentane-2,4-dione

CAS RN

175277-25-5
Record name 3-(2-Pyrimidinylthio)-2,4-pentanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175277-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(pyrimidin-2-ylthio)pentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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